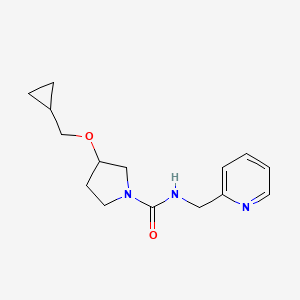

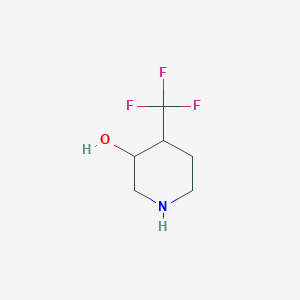

![molecular formula C22H20FN7O3S B2906750 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone CAS No. 1005306-85-3](/img/structure/B2906750.png)

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . These compounds are known for their versatility in drug design due to their structural similarity with purines . They have been used in medicinal chemistry for various applications, such as c-Met inhibition or GABA A modulating activity, as fluorescent probes, and as structural units of polymers .

Synthesis Analysis

The synthesis of these heterocycles is achieved through a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of these compounds is quite complex. The ring system of these compounds is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring .Chemical Reactions Analysis

The chemical reactions of these compounds depend on the choice of substituents. The TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the GCN2 protein kinase . GCN2 is a stress response kinase that plays a crucial role in cellular responses to various stressors, including nutrient deprivation, viral infection, and DNA damage .

Mode of Action

The compound interacts with its target, GCN2, by inhibiting its activity . This inhibition can affect the stress response of cells, potentially altering their growth and survival .

Biochemical Pathways

The inhibition of GCN2 can affect several biochemical pathways. GCN2 is known to play a role in the Integrated Stress Response (ISR) pathway, which helps cells adapt to stress conditions . By inhibiting GCN2, the compound could potentially disrupt this pathway, affecting the cell’s ability to respond to stress .

Pharmacokinetics

These activities suggest that such compounds may have favorable pharmacokinetic properties, but further studies would be needed to confirm this for the specific compound .

Result of Action

The inhibition of GCN2 by the compound could lead to a variety of molecular and cellular effects. For instance, it could affect cell growth and survival, particularly in cells that are under stress . This could potentially have therapeutic implications, for example, in the treatment of cancer .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment could affect the compound’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially affect the compound’s stability .

Propriétés

IUPAC Name |

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O3S/c1-34(32,33)18-8-3-2-7-17(18)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)16-6-4-5-15(23)13-16/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIHARXJYQVXLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

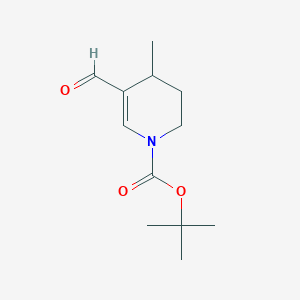

![2-[6-(4-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2906669.png)

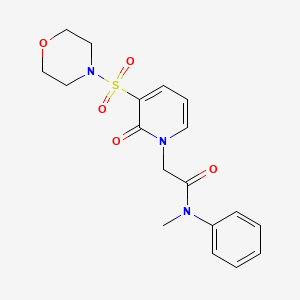

![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906670.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2906673.png)

![2-[(3,4-Dimethoxyphenyl)carbonylthio]-6-methyl-1,5,6-trihydropyrimidin-4-one](/img/structure/B2906674.png)

![[3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2906680.png)

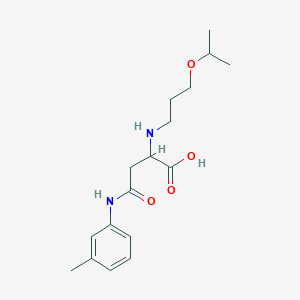

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-fluoro-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B2906685.png)

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2906686.png)

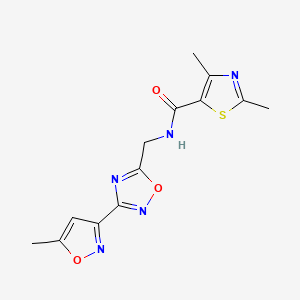

![N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide](/img/structure/B2906689.png)